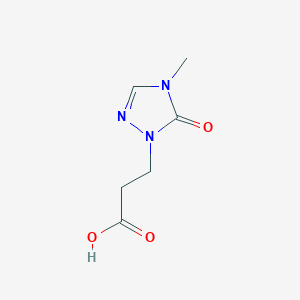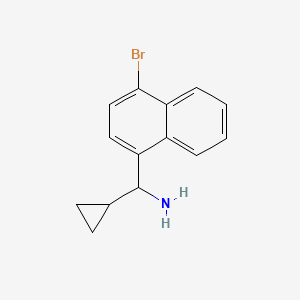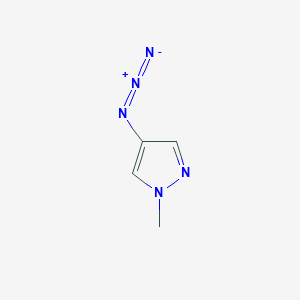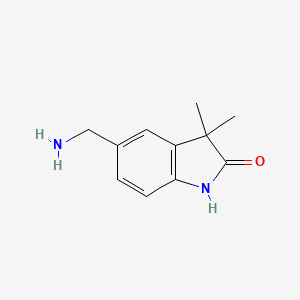
3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
Vue d'ensemble
Description
The compound “3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. Some triazoles, such as imidazoles, are key components of important biomolecules like histidine and histamine .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a suitable precursor with a hydrazonoyl chloride or a bromoacetyl derivative . The exact synthesis pathway would depend on the specific substituents on the triazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like FTIR, proton NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule .
Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form covalent bonds with a variety of enzymes, and undergo reactions with electrophiles and nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid” would depend on its specific structure. For example, similar compounds have been found to have a molecular weight of around 192.60 g/mol .
Applications De Recherche Scientifique
Biological Activities and Drug Development
The 1,2,4-triazole derivatives, including compounds like 3-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid, have been extensively studied for their biological activities, leading to the development of new drugs. These compounds are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, highlighting their importance in pharmaceutical research. The triazoles' structural variations offer a broad range of activities, making them a significant focus for developing new therapeutic agents (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
The synthetic routes for triazole derivatives, including the mentioned compound, have been explored to enhance their biological activities and understand their chemical properties better. The advancements in eco-friendly procedures, such as those employing copper-catalyzed azide-alkyne cycloadditions (CuAAC), have facilitated the synthesis of triazoles, emphasizing the need for green chemistry approaches in their production. These methodologies not only improve reaction efficiency but also contribute to the sustainable development of new drugs (de Souza et al., 2019).
Corrosion Inhibition
Interestingly, 1,2,4-triazole derivatives have also been identified as effective corrosion inhibitors for metals and their alloys. These compounds form stable and protective layers on metal surfaces, preventing corrosion in aggressive media. This application is particularly relevant in industrial settings, where corrosion resistance is crucial for the longevity and safety of metal structures and components (Hrimla et al., 2021).
Antibacterial Activity
Recent studies have highlighted the antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus, showcasing the potential of these compounds in addressing antibiotic resistance challenges. The dual or multiple mechanisms of action offered by triazole hybrids present a promising avenue for developing novel antibacterial agents capable of combating resistant strains of bacteria (Li & Zhang, 2021).
Mécanisme D'action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These targets play crucial roles in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, similar compounds have shown antimicrobial potential against various microorganisms .
Biochemical Pathways
Compounds with similar structures have been reported to influence a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-8-4-7-9(6(8)12)3-2-5(10)11/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBZXPNYMGMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)


![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)




![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)


![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)